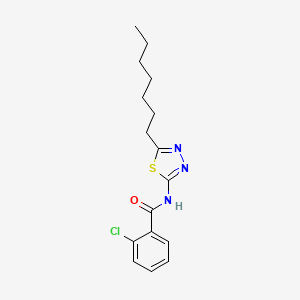![molecular formula C9H5N3O2S3 B12493296 5-Oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/structure/B12493296.png)
5-Oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry, biology, and materials science. This compound features a fused ring system that includes thiazole, thieno, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 5-Oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the condensation of a thioamide with a halogenated ketone to form the thiazole ring.
Cyclization with Thieno Derivatives: The thiazole intermediate is then reacted with a thieno derivative under cyclization conditions to form the fused thiazolo-thieno ring system.
Introduction of the Pyrimidine Ring: The final step involves the cyclization of the thiazolo-thieno intermediate with a suitable amidine or urea derivative to form the pyrimidine ring, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and scalability.
Chemical Reactions Analysis
5-Oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed on the halogenated derivatives of the compound using nucleophiles such as amines or thiols to introduce new substituents.
Cyclization: The compound can undergo further cyclization reactions to form more complex fused ring systems.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential drug candidate due to its ability to inhibit specific enzymes and receptors involved in disease pathways. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Biology: In biological research, the compound is used as a tool to study cellular processes and molecular interactions. It has been employed in assays to investigate its effects on cell proliferation, apoptosis, and signal transduction pathways.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties. It has been explored for use in organic electronics and as a building block for supramolecular assemblies.
Mechanism of Action
The mechanism of action of 5-Oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to reduced tumor growth in cancer models. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
5-Oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide can be compared with other similar compounds that feature fused heterocyclic ring systems. Some similar compounds include:
5-Oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline: This compound has a quinazoline ring instead of a thieno ring, which may result in different biological activities and chemical reactivity.
5-Oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]pyrimidine: This compound lacks the thieno ring, making it structurally simpler but potentially less versatile in terms of reactivity and applications.
Thiazolopyrimidine Derivatives: These compounds share the thiazole and pyrimidine rings but may have different substituents or additional fused rings, leading to varied properties and uses.
The uniqueness of this compound lies in its specific ring system and the potential for diverse chemical modifications and biological activities.
Properties
Molecular Formula |
C9H5N3O2S3 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-10-carboxamide |
InChI |
InChI=1S/C9H5N3O2S3/c10-6(13)5-7-11-8(14)4-3(1-2-16-4)12(7)9(15)17-5/h1-2H,(H2,10,13)(H,11,14) |
InChI Key |
AXRATJCFIRMDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N3C(=C(SC3=S)C(=O)N)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12493215.png)

![2-(3,4-dichlorophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B12493232.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12493239.png)
![N-benzyl-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12493244.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B12493247.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate](/img/structure/B12493249.png)
![2-methyl-3-[(E)-(2-nitrophenyl)diazenyl]-1H-indole](/img/structure/B12493253.png)
![4-hydroxy-5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493257.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12493263.png)
![N-(3-ethoxypropyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12493265.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12493273.png)
![2-[3-methyl-5-oxo-4-phenyl-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12493280.png)
![Methyl 3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12493287.png)
